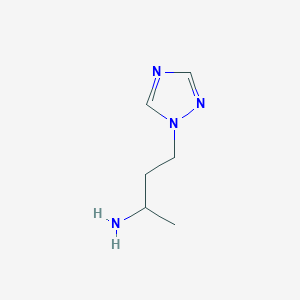

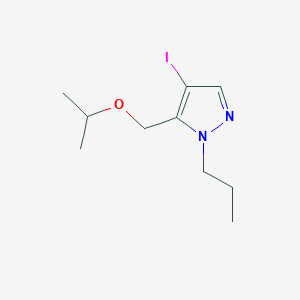

4-(1H-1,2,4-三唑-1-基)丁-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to “4-(1H-1,2,4-triazol-1-yl)butan-2-amine” typically involves the reaction of specific precursors such as 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with other chemical reagents. These synthetic routes are designed to introduce or modify functional groups to achieve the desired compound with specific characteristics and biological activities. For example, compounds have been synthesized by reactions involving reduction processes and coupling with various aldehydes to yield structures with antitumor activity (Ye Jiao et al., 2015).

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical reactivity of “4-(1H-1,2,4-triazol-1-yl)butan-2-amine” and its derivatives is influenced by the presence of the 1,2,4-triazole ring and other functional groups. These compounds can undergo various chemical reactions, including coupling reactions, reductions, and functional group transformations. These reactions can significantly alter the compound's biological activity and its potential therapeutic applications (V. Zelenov et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their potential application in pharmaceuticals. The crystal packing, hydrogen bonding, and molecular interactions within the crystal lattice can affect the compound's stability and solubility, impacting its bioavailability (K. Sancak et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, dictate the compound's utility in medicinal chemistry. Understanding these properties is essential for designing compounds with enhanced efficacy and reduced toxicity (V. Tirlapur et al., 2009).

科学研究应用

抗肿瘤活性

4-(1H-1,2,4-三唑-1-基)丁-2-胺在癌症研究中显示出潜力,特别是其抗肿瘤活性。一项研究发现,由此合成的化合物对Hela细胞系表现出良好的抗肿瘤活性,IC50值为26μM (叶姣等,2015)。另一项研究突出了合成类似化合物具有显著抗肿瘤性能(Hu et al., 2010)。

衍生物的合成

该化合物在合成具有潜在生物活性的各种衍生物中起着关键作用。例如,合成带有1,2,4-三唑环的反式N-取代吡咯烷衍生物导致了一个包含14个新颖衍生物的文库(Prasad et al., 2021)。另一项研究详细介绍了合成具有潜在生物活性的1,4-双[4-氨基5-巯基1,2,4-三唑-3-基]丁烷衍生物(Tirlapur et al., 2009)。

微波辅助合成

该化合物用于创新合成方法,如3-(5-氨基-1H-1,2,4-三唑-3-基)丙酰胺的微波辅助合成,在药物和农业化学中具有重要意义(Tan et al., 2017)。

高能材料

它还用于合成富含氮的化合物,用于气体发生器应用。演示了具有正热生成量的高能盐的合成,研究其物理化学性质(Srinivas et al., 2014)。

植物生长调节

源自4-(1H-1,2,4-三唑-1-基)丁-2-胺的化合物显示出有希望的植物生长调节活性。一项研究合成了含有1H-1,2,4-三唑和噻唑环的新亚胺衍生物,表明对植物生长具有显著的调节作用(Qin et al., 2010)。

杂环合成中的催化剂

该化合物用于合成1,2,4-三唑-融合杂环的催化剂,突显了其在制药、农药和材料科学中的重要性(Thorve et al., 2023)。

未来方向

The future directions for the research and application of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine could include further exploration of its potential uses in the synthesis of anticancer agents . Additionally, its role in accelerating reaction rates in the CuAAC process suggests potential applications in chemical synthesis .

作用机制

Target of Action

Compounds with a similar 1,2,4-triazole structure have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer effects . These activities are generally attributed to the interaction of the triazole ring with biological targets, leading to alterations in cellular processes .

Biochemical Pathways

Other triazole compounds have been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine might also interfere with similar biochemical pathways.

Result of Action

Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine might have similar effects.

生化分析

Biochemical Properties

The 1,2,4-triazole ring in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions allow the compound to bind to relevant receptors and enzymes .

Molecular Mechanism

The nitrogen atoms of the 1,2,4-triazole ring in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can bind to the iron in the heme moiety of CYP-450, a key interaction in the active site of the enzyme .

Temporal Effects in Laboratory Settings

Similar compounds have shown to influence the levels of endogenous hormones over time .

Metabolic Pathways

Similar compounds have shown to influence the levels of endogenous hormones .

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGGHRYHUQOMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

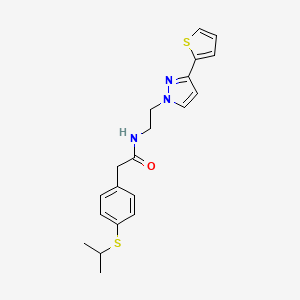

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)

![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)

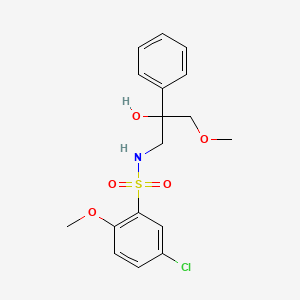

![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)

![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)